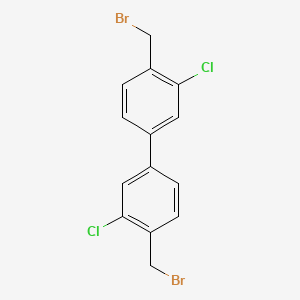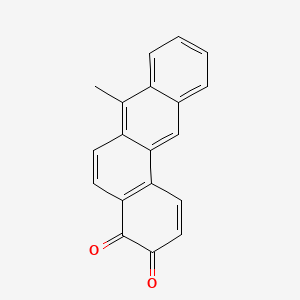
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with an anilino group at the 4-position, and phenyl groups at the 2 and 5 positions, along with a carbonitrile group at the 3-position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of benzoin and substituted aniline under microwave-assisted conditions . This method is advantageous due to its simplicity and high yield. The reaction typically involves the use of a catalyst and a solvent, with the reaction conditions being optimized for temperature and time to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The presence of the anilino and phenyl groups allows for substitution reactions, where these groups can be replaced or modified under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a metallo-β-lactamase inhibitor, the compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable complexes.
類似化合物との比較
Similar Compounds
2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile: Similar in structure but with an amino group instead of an anilino group.
2-Amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Features a cyclohexyl group and methyl groups, differing in substitution pattern.
Uniqueness
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the anilino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
67678-08-4 |
|---|---|
分子式 |
C23H17N3 |
分子量 |
335.4 g/mol |
IUPAC名 |
4-anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C23H17N3/c24-16-20-21(17-10-4-1-5-11-17)26-22(18-12-6-2-7-13-18)23(20)25-19-14-8-3-9-15-19/h1-15,25-26H |
InChIキー |
PIBUDDZNDPORIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)NC4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



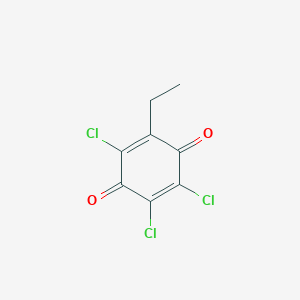
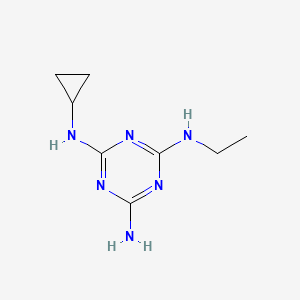
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
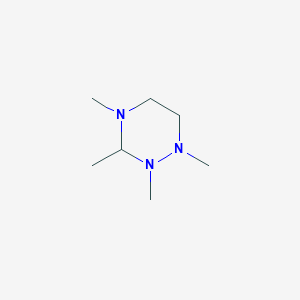

![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)

![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)
